(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one
Overview
Description
BIM-46187 is a cell-permeable tetrahydroimidazo [1,2a]pyrazine dimer that directly binds to the Gα subunit and inhibits heterotrimeric G protein signaling . It is known for selectively abolishing Gα q signaling in HEK294 and CHO cells by trapping Gα q in the empty pocket conformation, permitting GDP exit but interdicting GTP entry . This compound has shown potential in both antitumor activities and anti-hyperalgesic effects .
Chemical Reactions Analysis
BIM-46187 undergoes various chemical reactions, primarily involving its interaction with G protein subunits. It is known to inhibit signaling through Gα i, Gα s, and Gα q in different cell types . The compound is cell-permeable and reversible, making it suitable for various biochemical assays . Common reagents and conditions used in these reactions include water and dimethyl sulfoxide (DMSO) for solubility . The major products formed from these reactions are typically related to the inhibition of G protein signaling pathways.
Scientific Research Applications
BIM-46187 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study G protein signaling pathways and their inhibition.
Biology: The compound is utilized in cellular assays to investigate the role of G proteins in various biological processes.
Medicine: BIM-46187 has shown potential in reducing paclitaxel-induced neuropathy pain and has demonstrated analgesic effects in carrageenan-induced hyperalgesia and chronic constriction injury mouse models
Industry: While its industrial applications are limited, BIM-46187 is valuable in pharmaceutical research and development for its role in studying G protein-coupled receptor (GPCR) signaling.
Mechanism of Action
BIM-46187 exerts its effects by directly binding to the Gα subunit of heterotrimeric G proteins, inhibiting their signaling . It selectively abolishes Gα q signaling by trapping Gα q in the empty pocket conformation, allowing GDP exit but preventing GTP entry . This mechanism of action is crucial for its antitumor and anti-hyperalgesic properties .
Comparison with Similar Compounds
BIM-46187 is unique in its ability to selectively inhibit Gα q signaling while also affecting Gα i and Gα s in certain cell types . Similar compounds include:
PH-064: Another inhibitor of heterotrimeric G-protein complex, known for its similar inhibitory effects.
YM-254890: A selective Gα q inhibitor with a different chemical structure but similar biological activity.
FR900359: Another Gα q inhibitor that shares similar properties with BIM-46187.
These compounds highlight the uniqueness of BIM-46187 in its selective inhibition and broad applicability in scientific research.
Properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58N8O2S2/c45-35(43(53)51-23-21-49-27-37(33-17-9-3-10-18-33)47-41(49)39(51)25-31-13-5-1-6-14-31)29-55-56-30-36(46)44(54)52-24-22-50-28-38(34-19-11-4-12-20-34)48-42(50)40(52)26-32-15-7-2-8-16-32/h3-4,9-12,17-20,27-28,31-32,35-36,39-40H,1-2,5-8,13-16,21-26,29-30,45-46H2/t35-,36-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDNOAWICIHSAW-KEAHXZLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C3=NC(=CN3CCN2C(=O)C(CSSCC(C(=O)N4CCN5C=C(N=C5C4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2C3=NC(=CN3CCN2C(=O)[C@H](CSSC[C@@H](C(=O)N4CCN5C=C(N=C5[C@@H]4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58N8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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